2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azaspiro[44]nonan-2-yl)ethanamine is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spirocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with acrylates, followed by reductive cyclization . Another approach includes the annulation of cyclopentane or four-membered rings using readily available starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like methanesulfonyl chloride or PPh3-CBr4 are employed for activating hydroxyl groups towards nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a smaller ring size.
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol: A derivative with an ethoxymethyl group.
Uniqueness
2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring specific spatial configurations and rigidity.
Eigenschaften
Molekularformel |
C10H20N2 |
---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-(2-azaspiro[4.4]nonan-2-yl)ethanamine |
InChI |
InChI=1S/C10H20N2/c11-6-8-12-7-5-10(9-12)3-1-2-4-10/h1-9,11H2 |
InChI-Schlüssel |
GFYSYHGMKFBZIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CCN(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.